Cas no 931-17-9 (Cyclohexane-1,2-diol)

Cyclohexane-1,2-diol structure
Cyclohexane-1,2-diol structure
Cyclohexane-1,2-diol
931-17-9
C6H12O2
116.158282279968
MFCD00003861
40296
13601

Cyclohexane-1,2-diol Properties

Names and Identifiers

    • Cyclohexane-1,2-diol
    • 1,2-Cyclohexanediol
    • 1,2-Cyclohexandiol
    • 1,2-Cyclohexanediol (cis- and trans- mixture)
    • 1,2-Benzenediol, hexahydro-
    • 1,2-Cyclohexanediol(cis&trans Mixture)
    • 1,2-Cyclohexanediol, cis
    • trans-mix
    • 1,2-Dihydroxycyclohexane (cis- and trans- mixture)
    • 1,2-Dihydroxycyclohexane
    • 2-Hydroxycyclohexanol
    • Pyrocatechitol
    • Brenzkatechin
    • Brenzkatechin [German]
    • 1,2-trans-Cyclohexanediol
    • trans-1,2-Dihydroxycyclohexane
    • PFURGBBHAOXLIO-UHFFFAOYSA-N
    • (cis/trans)-cyclohexane-1,2-diol
    • 1,2-Cyclohexanediol, mixture of cis and trans
    • trans-1,2-cyclohexandiol
    • 1,2-Cyclohexanediol, trans-
    • Hexahy
    • NSC 10110
    • NSC34836
    • MFCD00003861
    • 1,2-cyclohexane-diol
    • NSC-52143
    • I+/--Cyclohexandiol-(1,2)
    • SB46763
    • 54383-22-1
    • NSC52143
    • NSC-150568
    • AI3-06457
    • 2-06-00-00744 (Beilstein Handbook Reference)
    • P27V53MH26
    • UNII-P27V53MH26
    • DB-059594
    • NS00079965
    • DB-044357
    • DB-072373
    • DTXCID80212720
    • NSC-10110
    • 1,2-Cyclohexanediol,c&t
    • SCHEMBL33549
    • 1,a2-aCyclohexanediol
    • NSC150568
    • CS-0155355
    • NSC10110
    • DB-042819
    • BRN 2036627
    • Hexahydrocatechol
    • SB45386
    • EN300-96148
    • (+/-)-trans-1,2-cyclohexanediol
    • NSC-34836
    • STL257460
    • AKOS009156389
    • DTXSID50871843
    • 1,2-trans-Dihydroxycyclohexane
    • C1802
    • AS-57309
    • DB-057369
    • Z600453486
    • CHEBI:24567
    • FD9018
    • BBL027442
    • J-660004
    • Q15410906
    • 1,2-Cyclohexanediol, cis + trans
    • 931-17-9
    • EINECS 213-229-8
    • J-660044
    • 1,2 Cyclohexanediol, mix of cis and trans
    • SY048834
    • trans-2-Hydroxycyclohexanol
    • 1,2-Cyclohexanediol cis-trans
    • +Expand
    • MFCD00003861
    • PFURGBBHAOXLIO-UHFFFAOYSA-N
    • 1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2
    • OC1C(O)CCCC1
    • 2036627

Computed Properties

  • 116.08400
  • 2
  • 2
  • 0
  • 116.08373
  • 8
  • 62.9
  • 0
  • 0
  • 2
  • 0
  • 0
  • 1
  • 0.2
  • nothing
  • 0
  • 40.5

Experimental Properties

  • 0.28220
  • 40.46000
  • 1.4270 (estimate)
  • dissolution
  • 236°C(lit.)
  • 104°C(lit.)
  • 118-120°C/10mm
  • Not determined
  • Soluble in water
  • 0.9958 (rough estimate)

Cyclohexane-1,2-diol Security Information

Cyclohexane-1,2-diol Customs Data

  • 2906199090
  • China Customs Code:

    2906199090

    Overview:

    2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Cyclohexane-1,2-diol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006IWB-5g
Cyclohexane-1,2-diol
931-17-9 95%
5g
$6.00 2024-04-20
A2B Chem LLC
AD03627-5g
1,2-Cyclohexanediol
931-17-9 95%
5g
$6.00 2024-07-18
Aaron
AR006J4N-1g
Cyclohexane-1,2-diol
931-17-9 95%
1g
$4.00 2024-07-18
abcr
AB115137-25 g
1,2-Cyclohexanediol, cis + trans, 98%; .
931-17-9 98%
25g
€112.00 2023-01-31
Ambeed
A716626-5g
1,2-Cyclohexanediol
931-17-9 95%
5g
$7.0 2024-08-02
Chemenu
CM203280-500g
Cyclohexane-1,2-diol
931-17-9 95%
500g
$512 2021-08-04
Enamine
EN300-96148-0.05g
cyclohexane-1,2-diol
931-17-9 95%
0.05g
$19.0 2024-05-20
eNovation Chemicals LLC
D749581-100g
Cyclohexane-1,2-diol
931-17-9 95%
100g
$185 2022-05-25
TRC
C992098-250mg
Cyclohexane-1,2-diol
931-17-9
250mg
$ 50.00 2022-06-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A18572-10g
1,2-Cyclohexanediol, cis + trans, 98%
931-17-9 98%
10g
¥1338.00 2022-12-26

Cyclohexane-1,2-diol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 157 - 158 °C
Reference
Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysis
Martynenko, E. A.; Glazko, I. L.; Levanova, S. V.; Portnova, Yu. V., Russian Journal of Applied Chemistry, 2014, 87(7), 899-903

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Water ,  Oxygen Catalysts: Barium(2+), pentaaqua-, (SP-4-1)-bis[2,5-pyridinedicarboxylato(2-)-κN1,κO2]cupra… Solvents: Acetonitrile ;  2 h, 40 °C
Reference
Heterometallic Metal-Organic Frameworks That Catalyze Two Different Reactions Sequentially
Saha, Debraj; Hazra, Dipak K.; Maity, Tanmoy; Koner, Subratanath, Inorganic Chemistry, 2016, 55(12), 5729-5731

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: [[1,1′-Biphenyl]-4,4′-dicarboxylato(2-)-κO4]hydroxyaluminum (coordinated Li/CuCl(THF)) Solvents: Acetonitrile ,  Water ;  18 h, 80 °C
Reference
Chemoselective Oxidation of Alkenes by Metal-Organic Framework-Supported Copper Catalyst
Kalita, Rahul; Begum, Wahida; Gupta, Poorvi; Chauhan, Manav; Akhtar, Naved; et al, European Journal of Inorganic Chemistry, 2023, 26(25),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel ,  Cobalt Solvents: Isopropanol ;  4 h, 5 MPa, 100 °C
Reference
High surface area biochar from Sargassum tenerrimum as potential catalyst support for selective phenol hydrogenation
Kumar, Adarsh; Kumar, Jitendra; Bhaskar, Thallada, Environmental Research, 2020, 186,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Water ;  2 MPa, rt → 60 °C; 12 h, 60 °C
Reference
High efficient hydrogenation of lignin-derived monophenols to cyclohexanols over Pd/γ-Al2O3 under mild conditions
Yi, Jian; Luo, Yiping; He, Ting; Jiang, Zhicheng; Li, Jianmei; et al, Catalysts, 2016, 6(1),

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Water Catalysts: Silica ,  Titania ,  Sulfate ;  45 min, 50 °C
Reference
Process for preparation of 1,2-cyclohexanediol via hydrolysis of cyclohexene oxide in the presence of solid acid catalyst
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Water Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ;  60 min, 25 °C
Reference
Erbium(III) triflate is a highly efficient catalyst for the synthesis of β-alkoxy alcohols, 1,2-diols and β-hydroxy sulfides by ring opening of epoxides
Dalpozzo, Renato; Nardi, Monica; Oliverio, Manuela; Paonessa, Rosina; Procopio, Antonio, Synthesis, 2009, (20), 3433-3438

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Tetrabutylammonium borohydride Solvents: 1,2-Dichlorobenzene ;  4 min, 25 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water
Reference
Reactivity Control via Dihydrogen Bonding: Diastereoselection in Borohydride Reductions of α-Hydroxyketones
Gatling, Sterling C.; Jackson, James E., Journal of the American Chemical Society, 1999, 121(37), 8655-8656

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Chloro(η5-indenyl)bis(triphenylphosphine)ruthenium Solvents: Dichloromethane
Reference
Efficient catalytic racemization of secondary alcohols
Koh, Jeong Hwan; Jeong, Hyun Min; Park, Jaiwook, Tetrahedron Letters, 1998, 39(31), 5545-5548

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Tungsten zirconium phosphate ((W,Zr)(HPO4)2) Solvents: Acetonitrile ;  48 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  15 min, 48 °C; 21 h, 48 °C
Reference
Catalysts for oxidation of olefins and ketones
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Carbon dioxide ,  Water Catalysts: 1H-Imidazolium, 1-ethyl-3-methyl-, salt with 1H-1,2,4-triazole (1:1) ;  rt → 140 °C; 3 h, 1 bar, 140 °C
Reference
Highly Efficient Hydration of Epoxides under Atmospheric Pressure and Low Water/Epoxide Ratios by a Tunable Azolate Ionic Liquid through Anion-Cation Synergetic Catalysis
Zhao, Zhenyu; Lu, Jiawei; Lin, Wenjun; Wang, Xuming; Bai, Jiayi; et al, Industrial & Engineering Chemistry Research, 2022, 61(44), 16402-16407

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Water ;  6 h, 2 MPa, 80 °C
1.2 Reagents: Water ;  0 °C
Reference
Ru subnanoparticles on N-doped carbon layer coated SBA-15 as efficient Catalysts for arene hydrogenation
Qian, Wei; Lin, Lina; Qiao, Yunxiang; Zhao, Xiuge; Xu, Zichen; et al, Applied Catalysis, 2019, 585,

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Water ;  4 h, 140 °C
Reference
Method for preparing diol compounds by hydrolyzing cyclic carbonates using ionic liquid as catalyst
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Water
Reference
Manufacture of catechol and its derivatives
, Japan, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Disodium phosphate ,  Silica ,  Dipotassium osmate ,  Poly(allylamine hydrochloride) ,  1,4-Bis(9-O-dihydroquinidinyl)phthalazine Solvents: Acetone ,  Water ;  8 h, rt
Reference
Bioinspired Nanoparticle-Assembly Route to a Hybrid Scaffold: Designing a Robust Heterogeneous Catalyst for Asymmetric Dihydroxylation of Olefins
Shilpa, Nagaraju; Manna, Joydeb; Rana, Rohit Kumar, European Journal of Inorganic Chemistry, 2015, 2015(29), 4965-4970

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Selenious acid ,  Polystyrene Solvents: Acetonitrile ;  10 min, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  24 h, 30 °C
Reference
Method for preparing 1,2-diol by oxidizing olefin under se-containing high polymer catalysis
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Water Catalysts: (OC-6-12)-[5,10,15,20-Tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κN24]bis… Solvents: Acetonitrile ;  30 min, rt
Reference
Investigation of the catalytic activity of an electron-deficient vanadium(IV) tetraphenylporphyrin: A new, highly efficient and reusable catalyst for ring-opening of epoxides
Taghavi, S. Abdolmanaf; Moghadam, Majid; Mohammadpoor-Baltork, Iraj; Tangestaninejad, Shahram; Mirkhani, Valiollah; et al, Polyhedron, 2011, 30(13), 2244-2252

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Water Catalysts: Ferric sulfate ,  Poly(oxy-1,2-ethanediyl), α-[2-[1-(3-sulfopropyl)-1H-imidazolium-3-yl]ethyl]-ω-[… Solvents: Toluene ,  Water ;  2 h, 110 °C
Reference
Facile and efficient hydrolysis of organic halides, epoxides, and esters with water catalyzed by ferric sulfate in a PEG1000-DAIL[BF4]/toluene temperature-dependent biphasic system
Hu, Yu Lin; Jiang, Hui; Zhu, Jie; Lu, Ming, New Journal of Chemistry, 2011, 35(2), 292-298

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Preparation of cyclohexane-1,2-diol and alkyl-substituted cyclopentane-1,2-diol by the hydration of their corresponding oxides
Mekhtiev, S. D.; Musaev, M. R.; Guseinova, E. S.; Mamedov, F. M., Vopr. Neftekhim., 1977, 9, 35-9

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Acetonitrile ;  10 h, 80 °C
Reference
Polystyrene selenization method using diselenide as selenium source
, China, , ,

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Water ,  Hydrogen tribromide, compd. with 1-methyl-2-pyrrolidinone (1:1) ;  1.5 h, rt
Reference
Mild Organic Ammonium Tribromide-Mediated Regioselective Ring Opening of Epoxides with Alcohols, Water, Acetic Anhydride, and Amines Under Solvent-Free Reaction Conditions
Singhal, Sweety; Jain, Suman L.; Sain, Bir, Synthetic Communications, 2011, 41(12), 1829-1837

Cyclohexane-1,2-diol Raw materials

Cyclohexane-1,2-diol Preparation Products

Cyclohexane-1,2-diol Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:931-17-9)
SDF493
in Stock
25KG,200KG,1000KG
99%
Wednesday, 27 November 2024 14:57

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